![molecular formula C17H15N5O4 B2699967 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1797091-77-0](/img/structure/B2699967.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to the one has been discussed in various studies. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone, a compound with a similar structure, has been described . The process involves several steps, including the formation of 1,4-dioxane via pyrocatechol, bromation, and cleavage of the methyl group with LiOH .Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed in various studies. For instance, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a compound with a similar structure, has been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been discussed in various studies. For instance, the reaction mechanism for the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone involves an intramolecular aromatic electrophilic substitution and a subsequent nucleophilic ring opening reaction .科学的研究の応用
Synthesis and Characterization
A significant aspect of the research on this compound involves its synthesis and structural characterization. Studies have described the synthesis of related compounds with potential biological activities. For instance, Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, showcasing the chemical flexibility and the structural variety achievable within this chemical framework. These compounds were characterized by NMR, mass, and elemental analysis, emphasizing the meticulous approaches to understanding their molecular structures (Ahmad et al., 2012).
Biological Activity
The biological activities of compounds within this chemical class have been extensively explored. Various studies have assessed their potential as antioxidants, anticancer agents, and antimicrobials, highlighting the versatility of these compounds in therapeutic applications. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the anticancer potential of such compounds (Hassan et al., 2014).
Antimicrobial and Antioxidant Properties
Research has also focused on the antimicrobial and antioxidant properties of related compounds. The study by Abunada et al. (2008) on the synthesis of 1,3,4,5-tetrasubstituted pyrazole derivatives and their subsequent evaluation for antimicrobial activity is a prime example of the exploration of these compounds for potential therapeutic use (Abunada et al., 2008).
Pharmacological Evaluation
Further pharmacological evaluation of similar compounds has been conducted to understand their potential in medical applications better. Studies have investigated their effects on various biological targets, offering insights into their therapeutic potentials and mechanisms of action. For instance, Patel et al. (2010) explored the synthesis and antibacterial and antifungal activities of new compounds, providing a basis for developing new antimicrobials (Patel et al., 2010).
特性
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4/c23-16-6-5-13(20-21-16)17(24)19-11-7-18-22(8-11)9-12-10-25-14-3-1-2-4-15(14)26-12/h1-8,12H,9-10H2,(H,19,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWFEXBHUWDWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=NNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

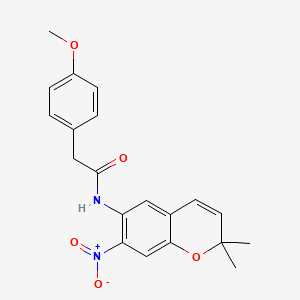
![{4-[3-(Trifluoromethyl)phenoxy]phenyl}thiourea](/img/structure/B2699886.png)
![2-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B2699888.png)
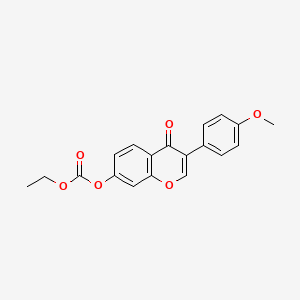
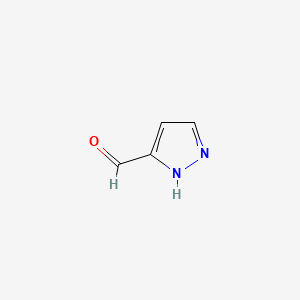
![N-([2,3'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2699892.png)
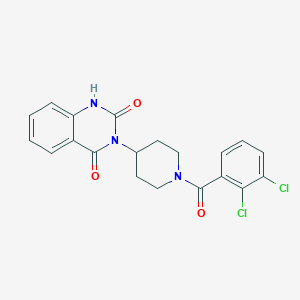
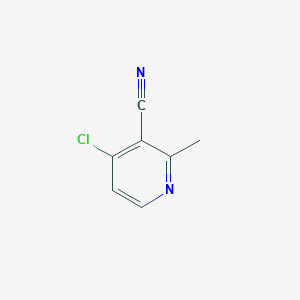

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2699901.png)
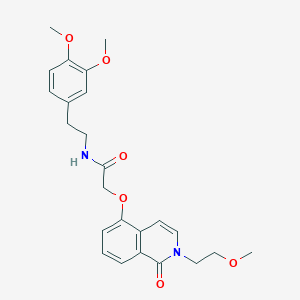
![6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2699903.png)
![2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2699905.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2699906.png)